![molecular formula C14H13NO4 B6297427 1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate CAS No. 946513-95-7](/img/structure/B6297427.png)
1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate
Overview
Description
“1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate” is a chemical compound with the molecular formula C14H13NO4 . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “1,3-Dioxoisoindolin-2-yl” derivatives involves the esterification of anthranilic acid to produce methyl anthranilate, followed by the fusion of alanine with phthalic anhydride at 150 °C . The resulting phthaloyl-protected alanine is then coupled with the anthranilate to produce the isoindole .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been analyzed using various techniques such as IR, UV-Vis, NMR, and MS . Single-crystal X-ray diffraction (XRD) has also been used to verify the structure . The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .Chemical Reactions Analysis
The compound undergoes radical addition and subsequent cyclization to give 4-alkylated isoquinolinediones in the presence of visible light and a photocatalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.26 . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.317 mg/ml . The compound has a consensus Log Po/w of 2.12, indicating its lipophilicity .Scientific Research Applications
Molecular Structure and Crystallography
The 1,3-dioxoisoindolin-2-yl unit exhibits planarity and specific orientations with other molecular groups, as observed in studies of related compounds. This characteristic is significant for understanding molecular interactions and crystal structures (Raza et al., 2009).Antimicrobial Applications
Derivatives of this compound have been synthesized and shown promising antimicrobial activities, demonstrating its potential in medical and pharmaceutical research (Bedair et al., 2006).Anti-proliferative Activity
The compound has been utilized in synthesizing new heterocyclic compounds, showing promising anti-proliferative activity against certain human cell lines, suggesting its potential in cancer research (Hekal et al., 2020).Synthetic Applications in Medicinal Chemistry
Its derivatives have been investigated for the synthesis of important medical intermediates, such as in the asymmetric synthesis of atorvastatin intermediates, a well-known cholesterol-lowering drug (Zhou et al., 2011).Chemical Sensing and Detection
Compounds containing 1,3-dioxoisoindolin-2-yl units have been developed as chemosensors for the selective detection of metal ions like Fe3+, highlighting its utility in chemical analysis (Madhu & Sivakumar, 2019).Development of New Pharmaceutical Agents
It is used in the synthesis of various pharmaceutical agents, including anti-inflammatory and anticonvulsant drugs, demonstrating its versatility in drug development (Nikalje et al., 2015).Corrosion Inhibition
Derivatives of this compound have been used in studies for corrosion inhibition, indicating its potential application in materials science and engineering (Shamaya et al., 2021).HIV Research
Novel derivatives of 1,3-dioxoisoindolin-2-yl have been synthesized and evaluated as HIV integrase inhibitors, contributing to the search for new treatments for HIV/AIDS (Wadhwa et al., 2019).Optical Materials
The compound has been incorporated into optically active polyamides, suggesting its use in the development of new materials with specific optical properties (Isfahani et al., 2010).Antiplasmodial Activity
Synthesized derivatives have shown potential antiplasmodial activities, indicating its possible role in combating malaria (Rani et al., 2019).Photolithography Applications
Its derivatives have been explored for use in deep UV lithography, highlighting its role in advanced manufacturing and material sciences (Huh et al., 2009).
Mechanism of Action
While the specific mechanism of action for “1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate” is not mentioned in the sources, similar compounds have shown various biological activities. For example, some isoindoline-1,3-dione derivatives have shown antiviral, antileukemic, anti-inflammatory, antipsychotic, and antiulcer properties .
Safety and Hazards
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) cyclopentanecarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-12-10-7-3-4-8-11(10)13(17)15(12)19-14(18)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUFXIZISRCDHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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